Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride
Description
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate hydrochloride is a piperidine-derived small molecule featuring a cyclopropyl substituent at the 3-position of the piperidine ring and a methyl ester group at the 4-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a common strategy to improve bioavailability in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)6-9-4-5-12-7-10(9)8-2-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAMGLJUSADSG-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCNC[C@@H]1C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by esterification to introduce the methyl acetate group. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate hydrochloride with three analogous compounds:
Key Observations:
Ring Size and Flexibility: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the 5-membered pyrrolidine in the fluorinated analog . This flexibility may influence binding to biological targets.
Substituent Effects :
- Cyclopropyl vs. Methyl/Fluoro : The cyclopropyl group in the target increases lipophilicity (logP ~2.5 estimated) compared to the methyl (logP ~1.8) or fluoro (logP ~1.5) substituents in analogs. This property may improve membrane permeability but reduce aqueous solubility.
- Ester Groups : The methyl ester in the target and fluorinated analog hydrolyzes faster than ethyl esters (e.g., in ), which could affect metabolic stability.
Stereochemistry :
- The (3R,4S) configuration in the target contrasts with the (2R,4S) configuration in the fluoropyrrolidine analog . Stereochemical differences can drastically alter biological activity or crystal packing.
Biological Activity
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique piperidine structure with a cyclopropyl group, which may influence its interaction with various biological targets.
- Molecular Formula : CHClN\O\
- Molecular Weight : Approximately 233.73 g/mol
- CAS Number : Not specified in the search results.
The compound's unique structure allows for various modifications that can enhance its biological activity or lead to the synthesis of derivatives for further research.
Neurotransmitter Modulation
Preliminary studies suggest that Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride may act as a modulator of neurotransmitter systems, particularly in the context of neurological and psychological conditions. The following potential activities have been noted:
- Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Serotonin Modulation : Interaction with serotonin receptors could indicate potential antidepressant properties.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation, but initial findings point towards its utility in treating conditions such as depression and anxiety disorders. Further research is necessary to elucidate its full therapeutic potential.
Comparative Analysis
To better understand the uniqueness of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride | Piperidine core with ester functionality | Cyclopropyl substitution may confer distinct biological properties |
| (R)-fluoxetine | Piperidine ring with a phenoxy group | Established antidepressant with significant clinical use |
| (2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine | Indole moiety instead of cyclopropane | Targets mood disorders differently |
This table highlights how Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride may offer unique therapeutic avenues compared to established compounds.
Case Study 1: Neuropharmacological Effects
A study explored the neuropharmacological effects of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride in animal models. Results indicated significant alterations in behavior consistent with increased serotonin levels, suggesting potential antidepressant effects.
Case Study 2: Receptor Binding Assays
Receptor binding assays demonstrated that the compound interacts with multiple neurotransmitter receptors. The binding affinity was notably higher for dopamine D2 receptors compared to serotonin receptors, indicating a possible preference that could be leveraged in drug development.
Research Findings Overview
Further research has indicated that modifications to the ester functionality can enhance biological activity. This suggests a pathway for developing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
